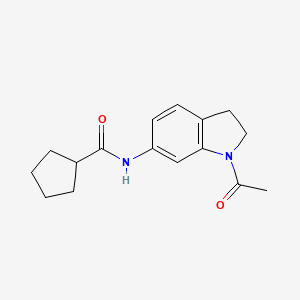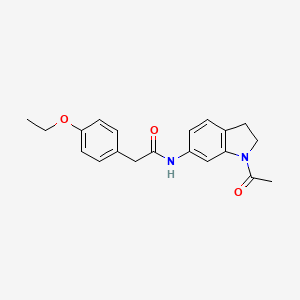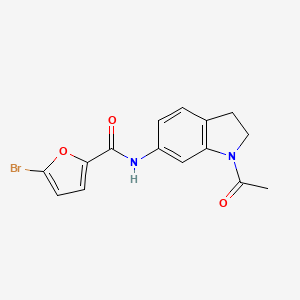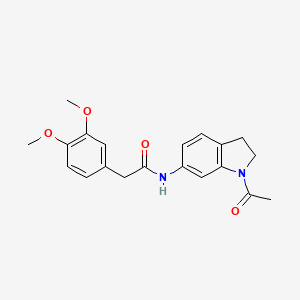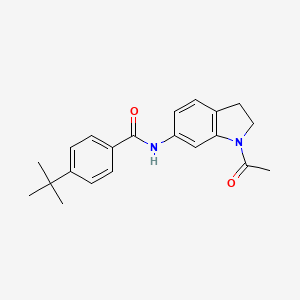
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide, also known as BIBN 99, is a synthetic compound used in a variety of scientific research applications. The compound is an indole derivative and is structurally similar to the neurotransmitter serotonin. BIBN 99 has been used in a range of studies, from studying the effects of serotonin on behavior to exploring the effects of various drugs on the central nervous system.
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on behavior, including its role in regulating mood, appetite, and sleep. It has also been used to explore the effects of various drugs on the central nervous system, including their ability to modulate the release of serotonin and other neurotransmitters. In addition, this compound 99 has been used to study the effects of various drugs on the cardiovascular system, including their ability to modulate heart rate and blood pressure.
Mécanisme D'action
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 works by binding to serotonin receptors in the brain, resulting in the release of serotonin and other neurotransmitters. This binding is thought to be responsible for its effects on behavior, as well as its ability to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound 99 has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, resulting in increased mood, appetite, and sleep. It has also been found to modulate the release of various neurotransmitters, including dopamine and norepinephrine, resulting in increased alertness and improved cognitive function. In addition, this compound 99 has been found to have anti-inflammatory effects, as well as anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on behavior and the central nervous system can be easily studied. However, there are some limitations to its use in laboratory experiments. This compound 99 is not approved for human use, and its effects on humans are not well understood. In addition, it is not stable in the presence of light or air, so it must be stored in a dark, air-tight container.
Orientations Futures
There are a variety of potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99. These include further study of its effects on behavior and the central nervous system, as well as its potential use in the treatment of various neurological disorders. In addition, further research could be conducted on its potential use in the treatment of cardiovascular diseases, as well as its potential use in the treatment of inflammation and anxiety. Finally, further research could be conducted on its potential use in the development of new drugs, as well as its potential use in the development of new diagnostic tools.
Méthodes De Synthèse
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 is synthesized from a variety of starting materials, including 2-bromo-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide and this compound. The synthesis procedure involves a series of steps, including the reaction of the starting material with an acid, followed by a reaction with a base, and finally a reaction with a reducing agent.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWWHUWPQWQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




